Ethyl 1-((1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperidine-4-carboxylate
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Description
Ethyl 1-((1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C21H29N3O6 and its molecular weight is 419.478. The purity is usually 95%.
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Biological Activity
Ethyl 1-((1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperidine-4-carboxylate, with CAS Number 894044-40-7 and molecular formula C21H29N3O6, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and relevant case studies.
Property | Value |
---|---|
CAS Number | 894044-40-7 |
Molecular Formula | C21H29N3O6 |
Molecular Weight | 419.5 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
Synthesis
The synthesis of this compound generally involves multi-step organic reactions. The compound can be synthesized through a one-pot method that combines various precursors, including piperidine derivatives and oxopyrrolidin compounds. This method allows for the efficient formation of the desired product while minimizing by-products.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study evaluated its efficacy against lung and liver carcinoma cell lines using the MTT assay, revealing promising IC50 values that indicate significant potency compared to standard chemotherapeutic agents like Cisplatin .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, such as G protein-coupled receptors (GPCRs). These interactions can lead to alterations in intracellular signaling pathways that regulate cell proliferation and apoptosis. The compound's structural features allow it to effectively bind to these targets, modulating their activity and leading to various biological effects .
Case Studies
- Cytotoxicity Evaluation : A detailed study assessed the cytotoxic effects of this compound against several carcinoma cell lines. The results indicated that the compound exhibited significant activity with lower toxicity towards normal cells, suggesting a favorable therapeutic index .
- Pharmacokinetic Studies : Research into the pharmacokinetics of this compound has shown that it possesses favorable absorption characteristics and metabolic stability, which are critical for its potential therapeutic applications in oncology .
Properties
IUPAC Name |
ethyl 1-[[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O6/c1-4-30-20(26)14-7-9-23(10-8-14)21(27)22-15-11-19(25)24(13-15)16-5-6-17(28-2)18(12-16)29-3/h5-6,12,14-15H,4,7-11,13H2,1-3H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKPJPIXPBACRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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